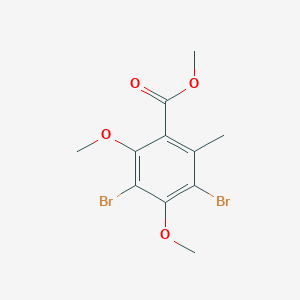

Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

Description

Properties

IUPAC Name |

methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2O4/c1-5-6(11(14)17-4)9(15-2)8(13)10(16-3)7(5)12/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKWDQNSOKQKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)OC)Br)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333880 | |

| Record name | Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150965-73-4 | |

| Record name | Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate typically involves the bromination of a precursor compound, such as 2,4-dimethoxy-6-methylbenzoic acid. The reaction is carried out in the presence of a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 3 and 5 positions .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the ester group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

Oxidation: Formation of aldehydes or carboxylic acids from the methoxy groups.

Reduction: Formation of alcohols from the ester group.

Scientific Research Applications

Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate is used in various scientific research applications, including:

Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigating its effects on biological systems and potential as a biochemical probe.

Medicine: Exploring its potential therapeutic properties and interactions with biological targets.

Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ in substituents at positions 2, 4, 3, and 5, influencing their physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects : Methoxy groups (electron-donating) reduce hydrogen bonding compared to hydroxyl groups, lowering melting points in dimethoxy derivatives (e.g., DMB vs. dihydroxy analogs) .

- For example, the brominated dimethoxy compound may exhibit stronger insecticidal effects than non-brominated DMB .

This compound

Protection : Methoxy groups at positions 2 and 4 are likely introduced via methylation of hydroxyl groups in precursor molecules.

Bromination : Electrophilic bromination (e.g., using N-bromosuccinimide) targets positions 3 and 5, directed by the methoxy groups’ ortho/para-directing effects .

Comparison with Dihydroxy Analog (CAS 715-33-3)

Stability and Reactivity

- Methoxy vs. Hydroxyl Groups : Methoxy derivatives are more stable under acidic conditions due to reduced susceptibility to hydrolysis compared to hydroxylated analogs.

- Bromine Reactivity : Bromine atoms may participate in nucleophilic substitution or Suzuki coupling reactions, enabling further functionalization .

Biological Activity

Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate (CAS Number: 150965-73-4) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C11H12Br2O4

- Molecular Weight : 368.019 g/mol

- IUPAC Name : this compound

- Structure : The compound features a benzoate structure with two bromine substituents and two methoxy groups at the ortho and para positions relative to the carboxylic acid moiety.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. Its mechanism appears to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity. A study demonstrated its effectiveness against various fungal strains, suggesting its potential application in agriculture as a fungicide.

Cytotoxicity and Antitumor Activity

The compound has been evaluated for cytotoxic effects on human cancer cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for different cancer cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 25 |

| MCF-7 (breast) | 30 |

| A549 (lung) | 35 |

These findings indicate that the compound may serve as a lead for the development of new anticancer agents.

Anti-inflammatory Effects

Additionally, this compound has shown anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Antifungal Efficacy : In a controlled study involving plant pathogens, the compound was applied at varying concentrations to assess its antifungal efficacy. Results showed a dose-dependent inhibition of fungal growth, with complete inhibition observed at concentrations above 100 µg/mL.

- Cytotoxicity in Cancer Research : A series of experiments were conducted using human cancer cell lines treated with varying doses of this compound. The results indicated significant reduction in cell viability correlating with increased concentrations of the compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves bromination and methoxylation of a precursor like methyl 2,4-dimethoxy-6-methylbenzoate ( ). For bromination, -bromosuccinimide (NBS) in methanol under ultrasonic conditions (20–40 kHz) is effective, achieving ~73% yield (). Optimization includes controlling reaction time (3–5 hours) and stoichiometric ratios (1:2 for precursor-to-NBS). Post-reaction, column chromatography (silica gel, ethyl acetate/hexane, 1:1) is used for purification ().

Q. How is the compound characterized, and what analytical techniques are critical for validation?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., bromine at C3/C5, methoxy at C2/C4) ( ).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (339.97 g/mol) and isotopic patterns for bromine ().

- Melting Point Analysis : Reported ranges vary (104–111°C), necessitating calibration with differential scanning calorimetry (DSC) to resolve discrepancies ( ).

Q. How should researchers address discrepancies in reported physical properties, such as melting points?

- Methodological Answer : Variations in melting points (104–107°C vs. 109–111°C) may arise from polymorphic forms or impurities. Researchers should:

- Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase).

- Recrystallize using solvents like ethanol or dichloromethane to isolate the dominant polymorph ( ).

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination and methoxylation of the benzoate core?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

- Bromination : Use Lewis acids (e.g., FeBr) to direct bromine to electron-rich positions (C3/C5). Ultrasound-assisted reactions enhance selectivity by reducing side reactions ().

- Methoxylation : Protect hydroxyl groups with acetyl before introducing methoxy groups via nucleophilic substitution ( ).

Q. What strategies are recommended for determining the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is optimal. Key steps include:

- Growing crystals via slow evaporation (solvent: ethanol or DCM).

- Resolving twinning using the TWIN/BASF function in SHELXL ( ).

- Validating hydrogen bonding networks (e.g., O–H···O interactions) with PLATON ( ).

Q. How does the compound’s origin (natural vs. synthetic) impact its bioactivity profile?

- Methodological Answer : Natural isolation (e.g., from Aspergillus fungi in KBr-enriched media) may yield stereoisomers not accessible synthetically ( ). Bioactivity assessment involves:

- Antimicrobial Assays : Disk diffusion against Gram-positive bacteria (e.g., S. aureus).

- Cytotoxicity Screening : MTT assays on human cancer cell lines (e.g., HeLa), comparing IC values between natural and synthetic batches ( ).

Q. What experimental designs are effective for resolving spectral contradictions (e.g., -NMR splitting patterns)?

- Methodological Answer : Conflicting NMR signals may arise from dynamic exchange processes. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.